molecular formula C13H13N3O B1299519 N-(5-Amino-2-methyl-phenyl)-isonicotinamide CAS No. 436089-25-7

N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Cat. No. B1299519
CAS RN: 436089-25-7
M. Wt: 227.26 g/mol
InChI Key: OXDXXBXREHAVEA-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a compound that can be associated with a class of synthetic receptors and heterocyclic compounds that have been studied for their ability to interact with various biological molecules and anions. Although the specific compound this compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their chemical and physical properties, as well as their potential applications in biochemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds involves the reaction of isonicotinoyl isothiocyanate with various nucleophiles. For instance, a heterocyclic compound similar to this compound was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution . This method suggests that the synthesis of this compound could potentially follow a similar pathway, utilizing appropriate starting materials and reaction conditions to obtain the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the compound. X-ray diffraction methods have also been employed to determine the binding interactions of similar compounds with enzymes, revealing the orientation of the pyridinium ring and its relation to the active site .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their interactions with enzymes and anions. For example, 5-methylnicotinamide-adenine dinucleotide, a compound structurally related to this compound, has been investigated for its kinetic activity with liver alcohol dehydrogenase isoenzymes . Additionally, the anion binding capabilities of N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas in aqueous solutions have been studied, highlighting the role of the hydrophobic microenvironment and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been examined through various analytical techniques. The fluorometric assay of nicotinamide and its isomeric methylnicotinamides has been used to determine the activities of N-methyltransferases in rat tissues, indicating the potential of these compounds as substrates for enzymatic reactions . The physical parameters of a heterocyclic compound similar to this compound were also investigated, although specific details such as melting point, solubility, and stability were not provided .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis of triazole derivatives, including N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide, which exhibited significant antimicrobial activity against a range of microorganisms. These compounds were tested for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus niger and Candida albicans, showing promising results as potential antimicrobial agents (Mishra et al., 2010).

Corrosion Inhibition

Another study focused on the application of isonicotinamide derivatives as corrosion inhibitors on mild steel in acidic media. The study found that these compounds, specifically 2-(2-(2-phenyl)-3-(isonicotinamido)-4-oxothiazolidin-5-yl) acetic acid (PITA) and N-(2-phenyl-4-oxothiazolidin-3-yl)-isonicotinamide (POTI), effectively inhibited corrosion, suggesting their utility in protecting metal surfaces in industrial applications (Yadav et al., 2015).

Hydrogel Formation

A distinct study discovered that N-(4-pyridyl)isonicotinamide could act as an efficient hydrogelator, forming hydrogels at a wide range of concentrations. This property indicates potential applications in drug delivery systems and tissue engineering, where hydrogels play a crucial role (Kumar et al., 2004).

Plant Defense Mechanisms

Isonicotinamide has also been explored for its role in inducing defense responses in tobacco cells. Treatment with isonicotinamide led to the activation of defense-related enzymes and the accumulation of defensive compounds, suggesting its use in agricultural biotechnology to enhance plant resistance against pathogens (Louw & Dubery, 2000).

Catalysis and Organic Synthesis

The compound and its derivatives have been employed as catalysts and intermediates in the synthesis of various organic compounds. For instance, isonicotinic acid was used as a dual and biological organocatalyst for the preparation of dihydropyrano[2,3-c]pyrazoles, demonstrating the versatility of isonicotinamide derivatives in facilitating chemical reactions (Zolfigol et al., 2013).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXXBXREHAVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360657
Record name N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436089-25-7
Record name N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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